molecular formula C12H11NO2 B2554510 2-Ethoxyquinoline-3-carbaldehyde CAS No. 731001-97-1

2-Ethoxyquinoline-3-carbaldehyde

Cat. No. B2554510
M. Wt: 201.225
InChI Key: CESLWPRTYCZPSW-UHFFFAOYSA-N
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Description

2-Ethoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO2 . It is a derivative of quinoline, a class of organic compounds that are widely used in the development of various bioactive molecules .


Synthesis Analysis

The synthesis of 2-Ethoxyquinoline-3-carbaldehyde and its analogs often involves the Vilsmeier–Haack reaction, which is a form of the formylation reaction . This reaction involves the use of Vilsmeier reagent, typically a combination of DMF and POCl3 or PCl5 . The carbaldehyde group can be transformed into nitriles using POCl3 and NaN3 .


Molecular Structure Analysis

The molecular structure of 2-Ethoxyquinoline-3-carbaldehyde consists of a quinoline ring with an ethoxy group at the 2-position and a carbaldehyde group at the 3-position . The exact structure can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

2-Ethoxyquinoline-3-carbaldehyde can undergo various chemical reactions. For instance, it can participate in aromatic nucleophilic substitution reactions to introduce various nucleophiles in place of chlorine under different reaction conditions . It can also react with active methylene compounds to yield various quinoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxyquinoline-3-carbaldehyde can be determined using various techniques. It has a molecular weight of 201.22 . Other properties such as density, boiling point, vapor pressure, and others can be determined experimentally .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including 2-ethoxyquinoline-3-carbaldehyde, has been extensively studied. Recent research highlights include the synthesis of various quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems. These compounds have been evaluated for their biological significance and potential applications in synthetic chemistry (Hamama et al., 2018).

Application in Coordination Chemistry

A significant application of 2-ethoxyquinoline-3-carbaldehyde derivatives lies in coordination chemistry. For example, the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde, a related compound, is an effective ligand for rare-earth(III) ions coordination. This application demonstrates the potential for forming complexes with various metals, which can be relevant in materials science and catalysis (Albrecht et al., 2005).

Photophysical Applications

The unique photophysical properties of 2-hydroxyquinoline-3-carbaldehyde, a closely related compound, have been explored for applications like aggregation-induced emission enhancement (AIEE) and anion recognition, including fluoride optical sensing. This research suggests potential applications in material science and sensor technology (Chakraborty et al., 2018).

Corrosion Inhibition

Derivatives of 2-chloroquinoline-3-carbaldehyde have been studied for their corrosion inhibition properties. They have been found to be effective inhibitors, protecting metal surfaces against dissolution, especially in acidic environments. This application is critical in material science and industrial applications (Lgaz et al., 2017).

Green Synthetic Methods

The green synthetic methods of 2-chloroquinoline-3-carbaldehydes, applicable to 2-ethoxyquinoline-3-carbaldehyde, are significant in developing environmentally friendly chemical processes. These methods include microwave, ultrasound, and solvent-free techniques, leading to the production of biologically active compounds (Patel et al., 2020).

Drug Discovery and Pharmaceutical Applications

Finally, compounds derived from 2-chloroquinoline-3-carbaldehyde have been synthesized and evaluated for their pharmaceutical applications, indicating the potential of 2-ethoxyquinoline-3-carbaldehyde derivatives in drug discovery and medicinal chemistry (Kadhim & Husein, 2020).

properties

IUPAC Name

2-ethoxyquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12-10(8-14)7-9-5-3-4-6-11(9)13-12/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESLWPRTYCZPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2C=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332207
Record name 2-ethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Ethoxyquinoline-3-carbaldehyde

CAS RN

731001-97-1
Record name 2-ethoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6
Citations
D Zeleke, R Eswaramoorthy, Z Belay, Y Melaku - Journal of Chemistry, 2020 - hindawi.com
2-Chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde derivatives were synthesized through Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide. …
Number of citations: 41 www.hindawi.com
B Abdi, M Fekadu, D Zeleke, R Eswaramoorthy… - Journal of …, 2021 - hindawi.com
… (7) and 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8), respectively. On the contrary, 2-chloroquinoline-3-carbaldehyde (11) was prepared from acetanilide and converted to 2-…
Number of citations: 9 www.hindawi.com
B Abdi, M Fekadu, D Zeleke, R Eswaramoorthy… - 2021 - academia.edu
… (7) and 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8), respectively. On the contrary, 2-chloroquinoline-3-carbaldehyde (11) was prepared from acetanilide and converted to 2-…
Number of citations: 0 www.academia.edu
M Chahal, S Dhillon, P Rani, G Kumari, DK Aneja… - RSC …, 2023 - pubs.rsc.org
… Among the synthesized compounds, 7-chloro-2-ethoxyquinoline-3-carbaldehyde and 2,7-… According to the molecular study, 7-chloro-2-ethoxyquinoline-3-carbaldehyde may be …
Number of citations: 4 pubs.rsc.org
BK Tiwary, K Pradhan - Alternatives to Antibiotics: Recent Trends and …, 2022 - Springer
… Of all the synthesized compounds, 2-ethoxyquinoline-3-carbaldehyde and 8-methyl-2-oxoquinoline-3-carbaldehyde were found to show maximum activity against P. aeruginosa, while 2…
Number of citations: 2 link.springer.com
A Bayan - 2021 - ASTU
Number of citations: 0

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